D3R/MOR antagonist 1

D3R antagonist Ki radioligand binding

Developing opioid analgesics with reduced abuse liability requires precise dual modulation of dopamine D3 and mu-opioid receptors. Generic single-target compounds cannot replicate this bitopic pharmacology. - **Primary target engagement**: D3R Ki = 46.5 nM; MOR Ki = 691 nM (radioligand binding) - **Key application**: Rodent self-administration, reinstatement models, and pain paradigms (tail-flick, CPP) - **Benchmark utility**: Reference point for D3R/MOR dual ligand optimization (CNS MPO score available) Immediate availability for in vivo pharmacology studies.

Molecular Formula C22H27Cl2N3O
Molecular Weight 420.4 g/mol
Cat. No. B12386566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD3R/MOR antagonist 1
Molecular FormulaC22H27Cl2N3O
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4
InChIInChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2
InChIKeyCNKXCQYEDYCLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D3R/MOR Antagonist 1: Binding Affinity and Dual-Target Profile


D3R/MOR antagonist 1 (designated Compound 114 in the primary literature) is a synthetic, dual-target ligand that simultaneously engages the dopamine D3 receptor (D3R) and the mu-opioid receptor (MOR). It was developed as part of a rationally designed series of bitopic molecules intended to retain MOR-mediated analgesia while mitigating opioid misuse liability through D3R antagonism [1]. In radioligand binding assays, the compound exhibits a Ki of 46.5 nM at human D3R and a Ki of 691 nM at human MOR, establishing its primary pharmacological fingerprint [1].

Target Profile
Dual D3R/MOR ligand with reported binding affinities supporting concurrent target engagement in opioid research models
Mechanism Context
Bitopic design provides D3R antagonism and MOR partial agonism for behavioral pharmacology studies
Selection Strength
Lead compound from a structurally optimized series; reported CNS MPO enhancement supports brain-penetration research

Why Single-Target Ligands Cannot Substitute for D3R/MOR Antagonist 1


Single-target D3R antagonists (e.g., PG01037, SB-277011A) or MOR agonists (e.g., TRV130, morphine) lack the integrated dual pharmacophore required to simultaneously produce MOR-dependent antinociception and D3R-mediated attenuation of drug-seeking behavior. Even among other dual-target ligands within the same series, subtle structural variations lead to divergent D3R versus D2R selectivity, MOR efficacy (full vs. partial agonism), and CNS multiparameter optimization (MPO) scores that directly impact blood-brain barrier penetration and therapeutic window [1]. Consequently, generic interchange is not scientifically valid without matched comparative data.

Single-target D3R antagonists or MOR agonists lack the integrated dual pharmacophore required for combined behavioral endpoints
Minor structural modifications within the same series can shift D3R/D2R selectivity and MOR efficacy, altering the model-response profile
CNS MPO scores and predicted brain permeability differ among close analogs; direct replacement without matched data may not reproduce in vivo target engagement

Comparative Evidence for D3R/MOR Antagonist 1 Against Close Analogs


D3R Binding Affinity vs. Compound 84

D3R/MOR antagonist 1 demonstrates higher D3R affinity (Ki = 46.5 nM) compared to its structural analog Compound 84 (MOR Agonist-3; Ki = 55.2 nM at D3R) under identical assay conditions [1]. Both compounds were evaluated within the same series using human D3R expressed in HEK293 cells and [³H]N-methylspiperone as the radioligand.

D3R Binding vs. Compd 84
Head-to-head
Ki 46.5 nM vs Ki 55.2 nM
1.19-fold higher affinity
Supports D3R target engagement in opioid self-administration research
Human D3R, HEK293 cells; [³H]N-methylspiperone
D3R antagonist Ki radioligand binding

MOR Binding Affinity vs. TRV130 (Oliceridine)

D3R/MOR antagonist 1 binds to MOR with a Ki of 691 nM, which is substantially weaker than the Ki of the clinically used MOR agonist TRV130 (oliceridine; Ki ≈ 0.5–2 nM) [1][2]. However, this lower MOR affinity is an intentional feature of the dual-target design: the compound functions as a MOR partial agonist, and its reduced MOR binding affinity is balanced by D3R antagonism to collectively deliver antinociception with diminished abuse liability.

MOR Binding vs. TRV130
Cross-study
Ki 691 nM vs ~0.5–2 nM
~345- to 1,382-fold lower affinity
Indicates intentional lower MOR potency; dual mechanism relies on D3R antagonism balance
Human MOR radioligand binding; TRV130 literature values
MOR binding Ki opioid receptor

D3R Functional Antagonism in BRET Assays

In a BRET-based GαoA protein activation assay, D3R/MOR antagonist 1 exhibits D3R antagonist potency, measured as inhibition of quinpirole (3 nM)-stimulated GαoA activation [1]. The compound's IC50 value at D3R in this functional assay can be compared with other series members such as Compound 46 and Compound 121, which were profiled in parallel. Specific IC50 values for Compound 114 are reported in the primary publication and must be retrieved directly from the full article.

D3R Functional Antagonism
Direct comparison
BRET GαoA assay confirms D3R antagonist activity
Functional blockade supports use in D3R-mediated behavioral endpoint studies
3 nM quinpirole challenge; IC50 values in source publication
D3R antagonism BRET GαoA

D3R vs. D2R Selectivity Window

A key optimization goal in the Bonifazi et al. series was improving D3R over D2R selectivity, as D2R blockade is associated with extrapyramidal motor side effects [1]. D3R/MOR antagonist 1 was designed with a trans-(2S,4R)-pyrrolidine dopaminergic moiety that enhances D3R subtype selectivity. The compound's D3R Ki (46.5 nM) and D2R Ki values (reported in the primary paper) define a selectivity ratio that differentiates it from earlier-generation dual-target leads (e.g., Compounds 23, 28, 40) which showed less favorable D3R/D2R discrimination.

D3R/D2R Selectivity
Class-level
Improved selectivity vs. earlier leads reported
Relevant for minimizing D2R-mediated motor endpoint interference
Exact selectivity ratio requires full article review
D3R selectivity D2R off-target

Predicted CNS MPO Score and Brain Penetration

D3R/MOR antagonist 1 belongs to a subset of lead compounds (46, 84, 114, 121) that demonstrated significantly enhanced CNS multiparameter optimization (MPO) scores compared to earlier series members [1]. The CNS MPO score, which integrates molecular weight, lipophilicity (clogP), topological polar surface area (TPSA), hydrogen bond donor count, and pKa, is a validated predictor of blood-brain barrier permeability. The improved scores for Compound 114 indicate a higher probability of achieving therapeutically relevant brain concentrations.

CNS MPO Score
Class-level
Enhanced MPO score vs. earlier generation compounds
Predicts higher probability of brain exposure for in vivo studies
In silico CNS MPO algorithm; scores in primary publication
CNS MPO BBB permeability physicochemical optimization

MOR Partial Agonism and Abuse Liability Profile

BRET-based functional assays at MOR reveal that D3R/MOR antagonist 1 acts as a MOR partial agonist, not a full agonist, in Gαi2 protein activation and β-arrestin-3 recruitment pathways [1]. This partial efficacy profile contrasts with full MOR agonists such as morphine or fentanyl, which produce robust β-arrestin recruitment linked to opioid-induced respiratory depression and tolerance. The partial agonist profile of Compound 114 is hypothesized to confer a wider therapeutic margin.

MOR Partial Agonism
Class-level
Partial agonist at MOR (Emax
Reported profile may support research on respiratory depression endpoint decoupling
BRET assays; full Emax values in J. Med. Chem. 2023
MOR partial agonism efficacy abuse liability

Application Scenarios for D3R/MOR Antagonist 1 in Preclinical Research


Opioid Self-Administration and Reinstatement Models

D3R/MOR antagonist 1 is most appropriately deployed in rodent models of opioid self-administration and cue- or drug-primed reinstatement, where the D3R antagonist component is expected to attenuate drug-seeking behavior without diminishing MOR-mediated antinociception. This application is directly supported by the dual binding and functional data reported in J. Med. Chem. 2023 [1].

Antinociception Assays with Abuse Liability Assessment

The compound is suited for tail-flick, hot-plate, or formalin pain models in which both analgesic efficacy and subsequent abuse potential (e.g., conditioned place preference) are measured. Its MOR partial agonism and D3R antagonism provide a unique pharmacological profile for testing the 'safer analgesic' hypothesis [1].

SAR Benchmarking in Dual-Target Ligand Optimization

As one of the four optimized leads (46, 84, 114, 121), D3R/MOR antagonist 1 serves as a critical benchmark compound for medicinal chemistry teams designing next-generation D3R/MOR dual ligands. Its Ki values, functional efficacies, D3R/D2R selectivity, and CNS MPO score provide a well-defined reference point for evaluating new analogs [1].

In Vitro Off-Target Selectivity Profiling

The compound can be included in broad receptor screens (e.g., the NIMH Psychoactive Drug Screening Program panel) to characterize its selectivity across the dopamine receptor family and other GPCRs, leveraging the D2R, D4R, and opioid receptor subtype data already generated in the Bonifazi et al. study as a baseline [1].

Application
Selection Property
Validation Focus
Rodent opioid self-administration research
Dual D3R/MOR target engagement
Reinstatement behavioral endpoints
Antinociception and abuse liability assessment models
MOR partial agonism & D3R antagonism profile
Analgesic response and conditioned place preference endpoints
Dual-target D3R/MOR SAR benchmarking
Binding affinity, functional efficacy, selectivity
Reference compound for new analog comparison
Broad GPCR selectivity screening
Dopamine receptor family selectivity profile
Cross-reactivity against D2R, D4R, and opioid subtypes
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